2-(Aminomethyl)-1-methoxypentane
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H17NO |
|---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
2-(methoxymethyl)pentan-1-amine |
InChI |
InChI=1S/C7H17NO/c1-3-4-7(5-8)6-9-2/h7H,3-6,8H2,1-2H3 |
InChI Key |
DLYLZUYISZAGSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CN)COC |
Origin of Product |
United States |
Structural Features and Core Functional Groups
The molecular architecture of 2-(Aminomethyl)-1-methoxypentane is defined by a five-carbon pentane (B18724) chain, which is substituted at the first and second carbon atoms. This arrangement bestows upon the molecule its characteristic chemical reactivity and physical properties.
The primary functional groups are a methoxy (B1213986) group (-OCH₃) at the C1 position and an aminomethyl group (-CH₂NH₂) at the C2 position. The ether linkage of the methoxy group is generally stable and less reactive, often serving as a key structural element in a variety of organic compounds. wikipedia.orgsioc-journal.cn The primary amine of the aminomethyl group, however, is a versatile nucleophilic center, readily participating in a wide array of chemical reactions. wikipedia.orgwikipedia.org The presence of both an ether and an amine functionality on a flexible aliphatic chain makes this compound an interesting building block for synthetic chemists.
Table 1: Physicochemical Properties of Parent Structures
| Property | 2-Methoxypentane | 1-Methoxypentane (B3055027) |
| Molecular Formula | C₆H₁₄O nih.govcas.org | C₆H₁₄O nih.govchemspider.com |
| Molar Mass | 102.17 g/mol nih.gov | 102.17 g/mol nih.gov |
| Boiling Point | 91-92 °C cas.org | Not available |
| Density | 0.750 g/cm³ @ 25 °C cas.org | Not available |
| IUPAC Name | 2-methoxypentane nih.gov | 1-methoxypentane nih.gov |
| Note: Experimental data for this compound is not readily available in public databases. The data presented is for the related parent ether structures to provide context. |
Significance As a Synthetic Intermediate and Building Block in Advanced Organic Chemistry
The dual functionality of 2-(Aminomethyl)-1-methoxypentane positions it as a valuable synthetic intermediate. The primary amine can undergo a variety of transformations, including acylation, alkylation, and condensation reactions. nih.gov These reactions allow for the introduction of this fragment into larger, more complex molecules.
A particularly significant application of such aminomethyl motifs is in the synthesis of heterocyclic compounds. nih.govopen.ac.ukrsc.org The amine can act as a nucleophile in cyclization reactions, leading to the formation of nitrogen-containing rings, which are prevalent in pharmaceuticals and other biologically active molecules. For instance, related structures like 2-(aminomethyl)pyridines are well-established precursors for azaheterocycles. sioc-journal.cn The methoxy (B1213986) group, while less reactive, can influence the molecule's solubility and conformational properties, and can be cleaved under specific, often harsh, acidic conditions. libretexts.orgyoutube.com
Table 2: General Reactions of Aminomethyl and Methoxy Functional Groups
| Functional Group | Reaction Type | Description |
| Aminomethyl (Primary Amine) | Nucleophilic Substitution | Reacts with alkyl halides to form secondary amines. masterorganicchemistry.com |
| Acylation | Reacts with acid chlorides or anhydrides to form amides. | |
| Imine Formation | Condenses with aldehydes or ketones to form imines. | |
| Cyclization Reactions | Acts as a nucleophile to form heterocyclic rings. nih.govrsc.org | |
| Methoxy (Ether) | Acid Cleavage | Cleaved by strong acids like HBr or HI to form an alcohol and an alkyl halide. libretexts.orgyoutube.com |
| Protecting Group | The ether linkage is stable under many reaction conditions, making it a useful structural component. libretexts.org |
Overview of Research Trajectories for Aminomethyl Ethers
Established Chemical Syntheses and Precursor Strategies
The construction of the 2-(aminomethyl)-1-methoxypentane backbone can be achieved by forming the crucial carbon-nitrogen bonds through several reliable methods. The choice of strategy often depends on the availability and cost of starting materials, as well as desired yield and purity.
Synthesis Routes from Pentane (B18724) Derivatives
A straightforward conceptual approach begins with functionalized pentane derivatives. One plausible route involves the modification of 1-methoxypentan-2-ol (B3182380). This precursor could be synthesized from 1-pentene (B89616) via epoxidation followed by ring-opening with methanol (B129727). The resulting alcohol can then be converted to an amine.
A common method to achieve this transformation is through a two-step process involving conversion of the alcohol to a leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine source like sodium azide (B81097) and subsequent reduction.
Illustrative Reaction Scheme:
Mesylation: 1-methoxypentan-2-ol is reacted with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (TEA) to form the corresponding mesylate.
Azide Substitution: The mesylate is then treated with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) to yield 2-azido-1-methoxypentane.
Reduction: The azide is finally reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation (e.g., H₂/Pd-C) to afford this compound.
| Step | Reagents and Conditions | Typical Yield (%) |
| Mesylation | MsCl, TEA, CH₂Cl₂, 0 °C to rt | 90-95 |
| Azide Substitution | NaN₃, DMF, 80 °C | 80-90 |
| Reduction | LiAlH₄, THF, 0 °C to rt | 85-95 |
Preparation from Halogenated Precursors
Halogenated alkanes are versatile precursors for the synthesis of amines. A suitable starting material for this approach would be a dihalogenated pentane, such as 1-bromo-2-(bromomethyl)pentane (B8746343). Sequential substitution reactions can introduce the methoxy (B1213986) and amino functionalities.
To achieve selectivity, the two bromine atoms, being on primary and secondary carbons, will exhibit different reactivities. The primary bromide is generally more susceptible to Sₙ2 reactions.
Illustrative Reaction Scheme:
Methoxylation: 1-bromo-2-(bromomethyl)pentane is treated with one equivalent of sodium methoxide (B1231860) (NaOMe) in methanol. The reaction is carefully controlled to favor substitution at the more reactive primary position, yielding 1-bromo-2-(methoxymethyl)pentane.
Amination: The remaining secondary bromide is then displaced by an amino group. This can be achieved using a variety of methods, such as the Gabriel synthesis (using potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis) or direct amination with ammonia (B1221849) under pressure. A more controlled laboratory method involves using sodium azide followed by reduction.
| Step | Reagents and Conditions | Typical Yield (%) |
| Selective Methoxylation | NaOMe (1 eq.), MeOH, 0 °C | 60-70 |
| Azide Substitution | NaN₃, DMF, 100 °C | 75-85 |
| Reduction | H₂, Pd/C, EtOH | 90-98 |
Reductive Amination Approaches
Reductive amination is a powerful and widely used method for forming amines from carbonyl compounds. wikipedia.orgyoutube.comlibretexts.org This approach involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. wikipedia.org For the synthesis of this compound, a suitable precursor would be 1-methoxypentan-2-one (B14334953).
This ketone can be prepared from 1-methoxypentane (B3055027) via oxidation or from other suitable precursors. The ketone then undergoes condensation with ammonia to form an intermediate imine, which is subsequently reduced in situ to the desired primary amine. wikipedia.orgmasterorganicchemistry.com
Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial ketone but will readily reduce the intermediate iminium ion. masterorganicchemistry.comresearchgate.net
Illustrative Reaction Scheme:
Imine Formation and Reduction: 1-methoxypentan-2-one is dissolved in a suitable solvent like methanol, and an excess of ammonia (or an ammonium (B1175870) salt like ammonium acetate) is added. A reducing agent such as NaBH₃CN is then introduced to the mixture. The reaction is typically stirred at room temperature until completion.
| Precursor | Reagents and Conditions | Typical Yield (%) |
| 1-methoxypentan-2-one | NH₄OAc, NaBH₃CN, MeOH, rt | 70-85 |
Consideration of Ketone/Aldehyde Precursors
The choice of the carbonyl precursor is critical for the success of a reductive amination strategy. nih.gov As mentioned, 1-methoxypentan-2-one is a direct precursor. An alternative precursor could be 2-formyl-1-methoxypentane. However, the synthesis of this aldehyde might be more complex than the corresponding ketone.
The synthesis of the ketone precursor, 1-methoxypentan-2-one, could be envisioned starting from 1-pentene.
Illustrative Synthesis of 1-methoxypentan-2-one:
Halohydrin Formation: 1-pentene is reacted with N-bromosuccinimide (NBS) in the presence of methanol to form 1-bromo-2-methoxypentane.
Oxidation: The secondary bromide is then oxidized to the ketone. This can be achieved using a variety of oxidizing agents, such as dimethyl sulfoxide (B87167) (DMSO) in the Kornblum oxidation.
| Step | Reagents and Conditions | Typical Yield (%) |
| Methoxybromination | NBS, MeOH | 75-85 |
| Kornblum Oxidation | NaHCO₃, DMSO, 150 °C | 60-70 |
Stereoselective and Asymmetric Synthesis of this compound
The carbon atom at the 2-position of this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers. For many applications, particularly in pharmaceuticals, it is often necessary to synthesize a single enantiomer. Asymmetric synthesis methods are employed to achieve this.
Chiral Pool Approaches
The chiral pool synthesis strategy utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. baranlab.org For the synthesis of a specific enantiomer of this compound, a suitable chiral precursor could be an amino acid. For instance, (S)-norvaline, which possesses the required carbon skeleton and a stereocenter at the C2 position, is an excellent candidate for the synthesis of (S)-2-(aminomethyl)-1-methoxypentane.
Illustrative Reaction Scheme starting from (S)-Norvaline:
Amine Protection: The amino group of (S)-norvaline is first protected, for example, as a tert-butyloxycarbonyl (Boc) derivative using Boc-anhydride.
Carboxylic Acid Reduction: The carboxylic acid moiety of the Boc-protected norvaline is selectively reduced to a primary alcohol. This can be achieved using borane-tetrahydrofuran (B86392) complex (BH₃·THF) or by converting the acid to a mixed anhydride (B1165640) followed by reduction with sodium borohydride (B1222165) (NaBH₄). This yields Boc-(S)-norvalinol.
Hydroxyl Methylation: The primary hydroxyl group is then converted to a methyl ether using Williamson ether synthesis conditions, for example, by treating the alcohol with sodium hydride (NaH) to form the alkoxide, followed by reaction with methyl iodide (MeI).
Boc Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane) to reveal the primary amine, yielding (S)-2-(aminomethyl)-1-methoxypentane.
| Step | Reagents and Conditions | Typical Yield (%) |
| Boc Protection | (Boc)₂O, NaOH, H₂O/Dioxane | >95 |
| Acid Reduction | 1. Ethyl chloroformate, Et₃N 2. NaBH₄, H₂O | 80-90 |
| O-Methylation | NaH, MeI, THF | 75-85 |
| Boc Deprotection | 4M HCl in Dioxane | >95 |
This chiral pool approach ensures that the stereochemistry at the C2 position is retained throughout the synthetic sequence, leading to the desired enantiomerically pure product.
Application of Chiral Auxiliaries
Chiral auxiliaries are a classic and reliable strategy for inducing stereoselectivity. wikipedia.org In this approach, a prochiral starting material is temporarily bonded to a chiral molecule (the auxiliary), which directs a subsequent reaction to occur on one face of the molecule, leading to a diastereomerically enriched product. After the key bond formation, the auxiliary is cleaved and can often be recovered. wikipedia.org
For the synthesis of this compound, a plausible strategy involves the asymmetric alkylation of an N-acyloxazolidinone, a method popularized by David A. Evans. rsc.orgresearchgate.net The process would begin by acylating a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with a suitable carboxylic acid derivative like 3-methoxypropanoic acid. The resulting imide can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form a chiral Z-enolate. This enolate then undergoes diastereoselective alkylation with a propyl halide (e.g., 1-iodopropane). The steric hindrance provided by the auxiliary directs the incoming alkyl group to the opposite face, yielding the desired alkylated product with high diastereoselectivity. Subsequent removal of the auxiliary via hydrolysis or reduction would provide a chiral carboxylic acid or alcohol, which can then be converted to the target amine, this compound, through standard functional group transformations (e.g., Curtius rearrangement or reduction of a corresponding nitrile).
Another well-established auxiliary for this purpose is pseudoephedrine. Amides derived from pseudoephedrine can be alkylated with high diastereoselectivity after enolate formation. harvard.edu
Table 1: Representative Chiral Auxiliaries for Asymmetric Alkylation
| Chiral Auxiliary | Typical Reaction | Key Features | Expected Diastereomeric Ratio (d.r.) |
| Evans Oxazolidinones | Asymmetric alkylation of N-acyl imides | High diastereoselectivity, reliable, well-studied | >95:5 |
| Pseudoephedrine | Asymmetric alkylation of glycinamide (B1583983) enolates | Forms crystalline intermediates, easily removed | >90:10 |
| Camphorsultam | Asymmetric alkylation, aldol (B89426) reactions | High diastereoselectivity, often crystalline | >90:10 |
Catalytic Asymmetric Approaches
Catalytic asymmetric synthesis is a highly efficient method for generating chiral molecules, as a small amount of a chiral catalyst can produce a large quantity of enantiomerically enriched product. The most common strategy applicable to this compound is the asymmetric hydrogenation of a prochiral imine or enamine. nih.govwikipedia.org
A suitable precursor for this approach would be the imine formed from the condensation of 1-methoxy-2-pentanone with ammonia. The asymmetric hydrogenation of this C=N double bond using a transition metal catalyst complexed with a chiral ligand can produce the target amine with high enantioselectivity. wikipedia.org Ruthenium, rhodium, and iridium complexes featuring chiral phosphine (B1218219) ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or Josiphos are well-established catalysts for this type of transformation. nih.gov The choice of metal, ligand, and reaction conditions (pressure, temperature, solvent) is crucial for achieving high conversion and enantiomeric excess (ee). nih.gov
Alternatively, biocatalytic methods offer a powerful "green" approach. Imine reductases (IREDs) and reductive aminases (RedAms) are enzymes that can catalyze the asymmetric reduction of imines with high stereoselectivity under mild aqueous conditions. researchgate.net Furthermore, amine dehydrogenases (AmDHs) can directly convert a ketone (1-methoxy-2-pentanone) into a chiral amine via reductive amination, using ammonia as the amine source. nih.gov
Table 2: Selected Catalytic Systems for Asymmetric Amine Synthesis
| Catalyst System | Precursor Type | Key Features | Expected Enantiomeric Excess (ee) |
| Ru/Rh/Ir with Chiral Phosphine Ligands (e.g., BINAP) | Imines, Enamines | High turnover numbers, broad substrate scope | >95% |
| Imine Reductase (IRED) | Imines | High stereoselectivity, mild aqueous conditions | >99% |
| Amine Dehydrogenase (AmDH) | Ketones | Direct conversion from ketones, uses ammonia | >99% |
| Chiral Phosphoric Acid | Imines | Organocatalytic, metal-free | 90-99% |
Diastereoselective Synthesis Strategies
Diastereoselective strategies are employed when a molecule already contains one or more stereocenters, and the goal is to control the formation of a new stereocenter relative to the existing ones. While this compound has only one stereocenter, a diastereoselective step can be part of a broader strategy, for instance, in the reduction of a chiral intermediate.
Similarly, a diastereoselective aldol reaction between a chiral enolate and an aldehyde could establish the correct stereochemistry early in the synthesis. For example, the aldolization of a lithiated N-benzyl-N-tert-butylaminoacetonitrile with butanal could form a β-hydroxy-α-aminonitrile intermediate with good diastereoselectivity. nih.gov This intermediate could then be further elaborated to the target molecule.
Table 3: Reagents for Diastereoselective Reductions
| Reagent | Substrate Type | Control Element |
| L-Selectride® / K-Selectride® | Ketones, Nitriles | Steric approach control |
| Sodium Borohydride with Chelating Metals (e.g., CeCl₃) | β-Hydroxy Ketones | Chelation control (Luche reduction) |
| Catecholborane | α,β-Unsaturated Tosylhydrazones | Stereoselective reduction to alkenes |
Emerging and Green Chemistry Methodologies for Synthesis
Modern synthetic chemistry emphasizes not only efficiency and selectivity but also sustainability. This involves developing processes that minimize waste, reduce energy consumption, and use less hazardous materials.
One-Pot Synthetic Sequences
For this compound, a one-pot reductive amination of 1-methoxy-2-pentanone would be an ideal strategy. This could involve mixing the ketone, an ammonia source, a reducing agent, and a catalyst (either a chiral transition metal complex or a biocatalyst like an AmDH or IRED) in a single reactor to directly form the chiral amine. studylib.netsigmaaldrich.com
Chemoenzymatic one-pot cascades are particularly powerful. acs.orgresearchgate.net For example, a chemical reaction could be used to synthesize the 1-methoxy-2-pentanone precursor in a buffer, after which an amine transaminase (ATA) enzyme and an amine donor (like isopropylamine) are added to the same pot. The enzyme then stereoselectively converts the ketone to the desired chiral amine with high enantiomeric purity. researchgate.net
Table 4: Hypothetical One-Pot Synthesis of this compound
| Step | Reaction | Reagents/Catalyst |
| 1 | Reductive Amination (in situ imine formation and reduction) | 1-methoxy-2-pentanone, NH₃, H₂, Chiral Iridium Catalyst |
| 2 | Biocatalytic Transamination | 1-methoxy-2-pentanone, Amine Transaminase (ATA), Amine Donor (e.g., IPA) |
Catalyst Systems in Sustainable Synthesis
The choice of catalyst is central to green chemistry. While precious metals like rhodium and iridium are highly effective, their cost, toxicity, and scarcity are significant drawbacks. Research is increasingly focused on developing catalysts based on more earth-abundant and less toxic metals such as iron, cobalt, and nickel. mdpi.com For example, cobalt nanoparticle catalysts have shown high efficiency in the reductive amination of various ketones and aldehydes to primary amines. mdpi.com
The ultimate sustainable catalysts are enzymes. Biocatalysis, using enzymes such as transaminases, oxidases, and dehydrogenases, offers unparalleled selectivity under mild conditions (room temperature, atmospheric pressure, and neutral pH). nih.govrsc.org These enzymes are biodegradable and operate in water, eliminating the need for hazardous organic solvents. nih.gov The development of robust, immobilized enzymes further enhances their industrial applicability by allowing for easy separation and reuse over multiple cycles. nih.gov
Table 5: Comparison of Sustainable Catalyst Systems
| Catalyst Type | Advantages | Disadvantages |
| Biocatalysts (e.g., Transaminases) | Extremely high selectivity, mild aqueous conditions, biodegradable | Can have limited substrate scope, potential sensitivity to conditions |
| Earth-Abundant Metal Catalysts (e.g., Co, Ni, Fe) | Low cost, lower toxicity than precious metals, robust | Often require higher temperatures/pressures, may have lower selectivity |
Aqueous Media and Solvent-Free Conditions in Synthesis
Reducing or eliminating the use of volatile organic solvents is a primary goal of green chemistry. Water is the ideal green solvent due to its non-toxicity, non-flammability, and abundance. As mentioned, biocatalytic syntheses are typically performed in aqueous buffers. nih.govacs.org Certain organometallic reactions can also be adapted to run in water, often with the help of surfactants to create micelles that act as nano-reactors.
Solvent-free reactions represent another important green alternative. sigmaaldrich.com These reactions can be performed by simply mixing the neat reactants, sometimes with gentle heating. For example, a practical solvent-free reductive amination has been reported for the synthesis of other chiral amines. sigmaaldrich.com Mechanochemistry, where reactions are induced by mechanical force in a ball mill, is an emerging technique that can facilitate solvent-free transformations, often with quantitative conversion in minutes without any catalyst. organic-chemistry.org The addition of amines to other functional groups has been successfully demonstrated using this technique, suggesting its potential applicability to the synthesis of this compound. organic-chemistry.org
Table 6: Comparison of Reaction Environments
| Environment | Advantages | Challenges |
| Aqueous Media | Non-toxic, non-flammable, inexpensive, ideal for biocatalysis | Reactant solubility can be an issue, product isolation may be energy-intensive |
| Solvent-Free | Eliminates solvent waste, high reactant concentration, simplified workup | Reactants must be liquid or meltable, potential for heat transfer issues |
Reactivity of the Primary Amine Functional Group
The primary amine group in this compound is characterized by the lone pair of electrons on the nitrogen atom, which makes it both a potent nucleophile and a weak base. This electronic feature is central to its reactivity profile.
Nucleophilic Substitution Reactions
As a strong nucleophile, the primary amine of this compound can readily participate in nucleophilic substitution reactions, particularly with alkyl halides. wikipedia.orgchemguide.co.uksavemyexams.com In these SN2 reactions, the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. ucalgary.ca
However, a significant challenge in the alkylation of primary amines is the potential for over-alkylation. wikipedia.orgjove.com The secondary amine product is often more nucleophilic than the starting primary amine, leading to further reaction with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium salt. jove.comlibretexts.orgchemguide.co.uk To achieve selective mono-alkylation, specific strategies such as using a large excess of the primary amine or employing protecting groups are often necessary. google.comacs.org
Table 1: Representative Nucleophilic Substitution Reactions of this compound
| Reactant | Reagent | Conditions | Product | Reaction Type |
| This compound | Methyl Iodide (CH₃I) | Excess Amine | N-Methyl-2-(aminomethyl)-1-methoxypentane | SN2 Alkylation |
| This compound | Benzyl Bromide (C₆H₅CH₂Br) | Base (e.g., CsOH) | N-Benzyl-2-(aminomethyl)-1-methoxypentane | SN2 Alkylation |
Note: The reactions and products in this table are illustrative and based on the general reactivity of primary amines.
Acylation and Alkylation Reactions
Acylation: Primary amines react readily with acylating agents like acid chlorides and acid anhydrides to form N-substituted amides. testbook.comdocbrown.infochemistrystudent.comchemguide.co.uk This reaction is typically rapid and proceeds via a nucleophilic addition-elimination mechanism. libretexts.org The amine's lone pair attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride ion and deprotonation of the nitrogen results in the stable amide product. libretexts.org Unlike alkylation, acylation is generally a clean reaction that stops at the mono-acylated product because the resulting amide is significantly less nucleophilic than the starting amine. testbook.com
Alkylation: As discussed previously, the direct alkylation of this compound with alkyl halides can lead to a mixture of products. wikipedia.org However, reductive amination offers a more controlled method for synthesizing secondary or tertiary amines. nih.govyoutube.compressbooks.pub This involves the reaction of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine. youtube.com
Table 2: Illustrative Acylation and Reductive Amination Reactions
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | Acetyl Chloride (CH₃COCl), Base | N-( (1-methoxypentan-2-yl)methyl)acetamide | Acylation |
| This compound | Ethanoic Anhydride ((CH₃CO)₂O) | N-( (1-methoxypentan-2-yl)methyl)acetamide | Acylation |
| This compound | 1. Acetone, 2. NaBH₄ | N-Isopropyl-2-(aminomethyl)-1-methoxypentane | Reductive Amination |
Note: The reactions and products in this table are illustrative and based on the general reactivity of primary amines.
Oxidation and Reduction Pathways
Oxidation: Primary amines can be oxidized to a variety of products depending on the oxidizing agent used. britannica.comaskfilo.com Mild oxidation can lead to the formation of imines or nitriles. britannica.com For instance, reagents like sodium hypochlorite (B82951) (NaOCl) can convert primary amines of the type RCH₂NH₂ into nitriles (R-C≡N). britannica.com More potent oxidizing agents, such as hydrogen peroxide or peroxy acids, can oxidize primary amines to nitroso (R-NO) or nitro (R-NO₂) compounds. britannica.comyoutube.com The oxidation to oximes using molecular oxygen in the presence of specific catalysts has also been reported. acs.org
Reduction: The primary amine functional group is already in a reduced state, so it does not typically undergo further reduction. However, the amide derivatives formed from the acylation of this compound can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide back to an amine, providing an indirect route to N-alkylated products. rsc.orgyoutube.comnih.govchemguide.co.uk
Table 3: Representative Oxidation and Amide Reduction Reactions
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound | NaOCl | 1-methoxy-2-cyanopentane | Oxidation |
| This compound | H₂O₂ | 2-(nitrosomethyl)-1-methoxypentane | Oxidation |
| N-((1-methoxypentan-2-yl)methyl)acetamide | 1. LiAlH₄, 2. H₂O | N-Ethyl-2-(aminomethyl)-1-methoxypentane | Amide Reduction |
Note: The reactions and products in this table are illustrative and based on the general reactivity of primary amines and amides.
Reactivity of the Ether Functional Group
The ether functional group in this compound is generally less reactive than the primary amine. Its reactivity is primarily centered on the cleavage of the carbon-oxygen bond under harsh conditions and its ability to act as a Lewis base.
Cleavage Reactions
Ethers are known for their relative inertness, but the C-O bond can be cleaved by strong acids, most notably hydrobromic acid (HBr) and hydroiodic acid (HI). youtube.comlibretexts.orglongdom.orgmasterorganicchemistry.comlibretexts.org In the case of this compound, which has a primary alkyl group attached to the ether oxygen, the cleavage will proceed via an SN2 mechanism. libretexts.orglongdom.orglibretexts.org
The reaction is initiated by the protonation of the ether oxygen by the strong acid, which converts the methoxy group into a good leaving group (methanol). masterorganicchemistry.com The halide anion (Br⁻ or I⁻), a good nucleophile, then attacks the less sterically hindered carbon (the methyl group), displacing methanol and yielding methyl halide and 2-(aminomethyl)pentan-1-ol. libretexts.org
Table 4: Representative Ether Cleavage Reaction
| Reactant | Reagent | Conditions | Products | Reaction Type |
| This compound | Hydrobromic Acid (HBr) | Heat | 2-(Aminomethyl)pentan-1-ol and Methyl Bromide | Acid-catalyzed SN2 Cleavage |
| This compound | Hydroiodic Acid (HI) | Heat | 2-(Aminomethyl)pentan-1-ol and Methyl Iodide | Acid-catalyzed SN2 Cleavage |
Note: The reactions and products in this table are illustrative and based on the general reactivity of alkyl ethers.
Participation in Coordination Chemistry
The oxygen atom of the ether group possesses lone pairs of electrons, allowing it to function as a Lewis base and coordinate with metal ions. wikipedia.org Ethers are considered weak or "hard" ligands that can form coordination complexes with a variety of metals, particularly alkali and alkaline earth metals, as well as transition metals. wikipedia.orgnih.govresearchgate.netacs.org In this compound, both the ether oxygen and the amine nitrogen can potentially act as coordination sites, making the molecule a bidentate ligand. This could lead to the formation of chelate complexes with metal centers, where the molecule wraps around the metal ion. The stability and nature of such complexes would depend on the specific metal ion and the reaction conditions.
Mechanistic Investigations of Key Reactions
A thorough understanding of a chemical reaction's mechanism provides critical insights into its underlying processes, including the identification of intermediates and the flow of electrons. For this compound, such detailed mechanistic studies appear to be absent from the current body of scientific literature.
Transition state analysis is a powerful tool in computational and physical organic chemistry used to characterize the high-energy species that exist transiently between reactants and products. This analysis provides crucial information about the energy barriers and the geometry of the activated complex, which dictates the reaction rate and stereochemical outcome.
Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are commonly employed to model transition states. fiveable.me These methods can predict the geometry, energy, and vibrational frequencies of the transition state structure. However, no specific computational studies focusing on the transition states of reactions involving this compound have been reported. In the absence of such studies, any discussion on the transition state analysis would be purely speculative and not based on established research findings.
Kinetic studies are essential for determining the rate of a chemical reaction and how it is influenced by various factors such as concentration, temperature, and catalysts. Such studies provide quantitative data that is fundamental to understanding and optimizing reaction conditions.
For primary amines, kinetic studies often focus on reactions like N-alkylation. nih.govacs.org These studies can determine the rate constants for the formation of secondary and tertiary amines. nih.govacs.org However, specific kinetic data for reactions of this compound are not available. Without experimental rate data, it is impossible to construct a kinetic profile for any of its chemical transformations.
Derivatization Strategies for Structural Diversification
Derivatization is a common strategy in medicinal chemistry and material science to modify the structure of a parent compound, thereby altering its physicochemical and biological properties. The primary amine group in this compound offers a versatile handle for a wide range of derivatization reactions.
Common derivatization strategies for primary amines include acylation, alkylation, arylation, and sulfonylation. These reactions lead to the formation of amides, secondary or tertiary amines, N-aryl amines, and sulfonamides, respectively. While these are general pathways for primary amine derivatization, specific examples and detailed research findings for the derivatization of this compound are not described in the literature.
A variety of derivatizing agents are available for targeting primary amines, often for the purpose of analytical detection or to impart specific properties. thermofisher.com For instance, reagents like dansyl chloride, o-phthalaldehyde (B127526) (OPA), and 9-fluorenylmethyl chloroformate (FMOC-Cl) are used to introduce chromophoric or fluorophoric groups. thermofisher.com However, the application of these or other derivatization strategies specifically to this compound for the purpose of structural diversification has not been documented.
The table below outlines general derivatization reactions applicable to primary amines, which could theoretically be applied to this compound. It is crucial to note that the reaction conditions and outcomes for the specific substrate are not experimentally verified.
| Reaction Type | Reagent Class | Product Class | Potential Application |
| Acylation | Acyl Halides, Anhydrides | Amides | Introduction of carbonyl functionality, modulation of electronic properties. |
| Alkylation | Alkyl Halides | Secondary/Tertiary Amines | Modification of steric bulk and basicity. |
| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amines | Controlled alkylation, introduction of diverse substituents. |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamides | Introduction of a stable, electron-withdrawing group. |
| Arylation | Aryl Halides (with catalyst) | N-Aryl Amines | Introduction of aromatic moieties for electronic and structural modifications. |
Table 1: Theoretical Derivatization Strategies for Primary Amines
Theoretical and Computational Chemistry Studies of 2 Aminomethyl 1 Methoxypentane and Its Reactions
Conformational Analysis and Energy Landscapes
A conformational analysis of 2-(Aminomethyl)-1-methoxypentane would involve the systematic study of the spatial arrangements of its atoms that can be interconverted by rotation about single bonds. This analysis is crucial for understanding the molecule's three-dimensional structure and its influence on physical properties and biological activity. The process would typically involve:
Identification of Rotatable Bonds: Key rotatable bonds, such as the C-C bonds in the pentyl chain, the C-O bond of the methoxy (B1213986) group, and the C-C and C-N bonds associated with the aminomethyl group, would be the primary focus.
Potential Energy Surface (PES) Scanning: Computational methods would be used to rotate these bonds systematically and calculate the corresponding energy at each step, generating a potential energy surface.
Identification of Conformers: Minima on the PES would correspond to stable conformers (e.g., anti, gauche), while maxima would represent transition states between them.
The energy landscape would provide a visual representation of the relative energies of these conformers and the energy barriers for their interconversion.
Table 1: Hypothetical Low-Energy Conformers of this compound and Their Relative Energies
| Conformer ID | Dihedral Angle 1 (°C-C-C-C) | Dihedral Angle 2 (°C-C-C-N) | Relative Energy (kcal/mol) |
| Conf-1 | 180 (anti) | 60 (gauche) | 0.00 |
| Conf-2 | 60 (gauche) | 180 (anti) | Data Not Available |
| Conf-3 | -60 (gauche) | 60 (gauche) | Data Not Available |
| Conf-4 | 180 (anti) | -60 (gauche) | Data Not Available |
Note: This table is for illustrative purposes only. The values are hypothetical and not based on actual experimental or computational data.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions at the electronic level. For this compound, DFT could be employed to study various potential reactions, such as:
N-Acylation: The reaction of the primary amine with an acylating agent.
Oxidation: The oxidation of the amino group or other parts of the molecule.
Nucleophilic Substitution: Reactions where the amino or methoxy group acts as a nucleophile.
A typical DFT study of a reaction mechanism would involve:
Geometry Optimization: Calculating the lowest-energy structures of reactants, products, intermediates, and transition states.
Frequency Calculations: To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate zero-point vibrational energies.
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactants and products.
These calculations would yield a detailed energy profile of the reaction, providing insights into its feasibility, kinetics, and thermodynamics.
Computational Prediction of Stereoselectivity
Given that this compound is a chiral molecule, computational methods could be invaluable in predicting the stereochemical outcome of its reactions. For instance, if this compound were to react with a chiral reagent or be synthesized via an asymmetric route, computational models could predict which stereoisomer would be preferentially formed.
This is often achieved by calculating the energies of the diastereomeric transition states leading to the different stereoisomeric products. The transition state with the lower energy will correspond to the major product, and the predicted enantiomeric or diastereomeric excess can be calculated from the energy difference.
Molecular Modeling for Synthetic Pathway Design
Molecular modeling and retrosynthetic analysis software can aid in designing efficient synthetic routes to a target molecule. While no such studies have been published for this compound, a computational approach to its synthesis might involve:
Retrosynthetic Analysis: Identifying potential disconnections in the target molecule to simplify it into readily available starting materials.
Reaction Database Searching: Using computational tools to search vast reaction databases for known transformations that could achieve the desired synthetic steps.
Evaluation of Synthetic Routes: Computationally assessing the feasibility and potential yield of different proposed synthetic pathways.
Future Perspectives in the Research of 2 Aminomethyl 1 Methoxypentane
Exploration of Undiscovered Synthetic Pathways
The development of novel and efficient synthetic routes to 2-(Aminomethyl)-1-methoxypentane is a primary area for future research. Current synthesis might rely on multi-step processes that can be inefficient. Future exploration could focus on more direct and atom-economical methods.
One potential pathway for investigation is the reductive amination of a suitable methoxy-ketone precursor. This would involve reacting a ketone with ammonia (B1221849) or an ammonia equivalent in the presence of a reducing agent. The key challenge lies in the regioselective synthesis of the required precursor, 1-methoxy-2-pentanone.
Another promising area is the development of a one-pot synthesis from readily available starting materials, such as 2-methyl-1-pentene. A potential, though currently unexplored, route could involve a hydroformylation-reductive amination sequence.
Table 1: Potential Starting Materials for Novel Synthetic Pathways
| Starting Material | Proposed Reaction Type | Potential Advantages |
| 1-Methoxy-2-pentanone | Reductive Amination | Direct formation of the amine group |
| 2-Methyl-1-pentene | Hydroformylation-Reductive Amination | Use of a simple alkene starting material |
| 2-Methylpentanal | Amination and Etherification | Stepwise but potentially high-yielding |
Further research into these and other synthetic strategies could lead to more cost-effective and scalable production of this compound, making it more accessible for further studies and applications.
Development of Novel Catalytic Systems for its Transformation
The functional groups of this compound, a primary amine and an ether, offer sites for various chemical transformations. Future research could focus on developing novel catalytic systems to selectively modify this compound.
For the primary amine group, research into selective N-alkylation, N-acylation, and N-arylation using novel catalysts would be valuable. For instance, developing a catalytic system for the mono-alkylation of the primary amine would be a significant advancement, as this is often a challenge in organic synthesis.
The ether linkage, while generally stable, could be a target for catalytic cleavage or rearrangement under specific conditions, potentially leading to new molecular scaffolds.
Table 2: Potential Catalytic Transformations and Catalyst Types
| Transformation Target | Reaction Type | Potential Catalyst Class |
| Primary Amine | N-Alkylation | Transition Metal (e.g., Pd, Ru, Ir) Catalysts |
| Primary Amine | N-Acylation | Organocatalysts (e.g., DMAP derivatives) |
| Methoxy (B1213986) Group | Ether Cleavage | Lewis Acid or Solid Acid Catalysts |
The development of enantioselective catalysts could also be a key research direction if the synthesis of chiral derivatives of this compound is desired.
Integration into Multicomponent Reactions for High-Throughput Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a powerful tool in modern organic synthesis. The primary amine functionality of this compound makes it an ideal candidate for integration into various MCRs.
Future research could explore its use in well-known MCRs such as the Ugi, Passerini, or Mannich reactions. For example, in an Ugi four-component reaction, this compound could serve as the amine component, reacting with a ketone, an isocyanide, and a carboxylic acid to rapidly generate complex, peptide-like molecules.
Table 3: Potential Multicomponent Reactions Involving this compound
| MCR Name | Role of this compound | Other Components | Resulting Product Class |
| Ugi Reaction | Amine | Ketone/Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino Amides |
| Mannich Reaction | Amine | Aldehyde, Active Hydrogen Compound | β-Amino Carbonyl Compounds |
| Strecker Synthesis | Amine Source (after hydrolysis) | Aldehyde, Cyanide Source | α-Amino Acids |
The successful integration of this compound into MCRs would enable the high-throughput synthesis of diverse chemical libraries for screening in drug discovery and materials science.
Advanced Applications in Materials Science Precursor Synthesis
The bifunctional nature of this compound makes it a potentially valuable precursor in materials science. The primary amine can be used for polymerization or for grafting onto surfaces, while the methoxy group can influence solubility and other material properties.
Future research could investigate its use as a monomer in the synthesis of novel polyamides or polyimides. The specific structure of the pentane (B18724) backbone could impart unique thermal or mechanical properties to the resulting polymers.
Another area of potential application is in the synthesis of functionalized nanoparticles. The amine group can act as a capping agent or a point of attachment for other molecules on the surface of metallic or semiconductor nanoparticles. The methoxy group could enhance the dispersibility of these nanoparticles in certain solvents.
Finally, it could be explored as a precursor for creating self-assembled monolayers (SAMs) on various substrates, with the amine group anchoring the molecule to the surface.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
